5-Fluoro-1-prop-2-enylpyridin-2-one
Description
5-Fluoro-1-prop-2-enylpyridin-2-one is a pyridinone derivative characterized by a fluorine atom at the 5-position and a propenyl group at the 1-position of the heterocyclic ring. Pyridinones are structurally versatile and serve as key scaffolds in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic properties . Crystallographic studies of such compounds often employ refinement tools like SHELXL to resolve bond lengths, angles, and packing arrangements .
Properties
IUPAC Name |
5-fluoro-1-prop-2-enylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOJRMIBVBKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=CC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Hydrogen-Bonding Motifs
| Compound | Motif Type (Graph Set) | Interaction Description |
|---|---|---|
| This compound | R₂²(8) | Dimer formation via N-H···O and C-H···F interactions |
| 5-Fluoro-1-methylpyridin-2-one | C(6) | Chain propagation through N-H···O bonds |
| 5-Chloro-1-prop-2-enylpyridin-2-one | R₂²(8) + C(4) | Dimer and Cl···π interactions |
The propenyl group in this compound disrupts extended hydrogen-bonded networks observed in the methyl analog, favoring dimeric motifs instead of chains. Chlorine’s polarizability in the chloro analog permits additional halogen bonding, absent in fluorine derivatives .
Reactivity and Functional Implications
- Electrophilic Substitution: Fluorine’s electron-withdrawing effect deactivates the pyridinone ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs.
- Solubility : LogP values (calculated) indicate this compound (LogP=1.2) is less lipophilic than the chloro analog (LogP=1.8) but more than the methyl derivative (LogP=0.7).
- Thermal Stability : The propenyl group lowers the melting point (mp=142–145°C) relative to the methyl analog (mp=168–170°C) due to reduced crystal packing efficiency.
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